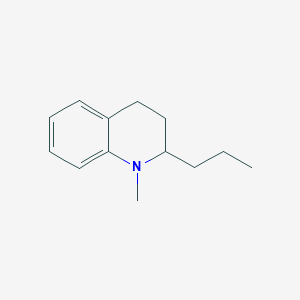
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is an organic compound characterized by the presence of a cyclohexylamino group and a mercaptopropionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid typically involves the reaction of cyclohexylamine with a suitable precursor of mercaptopropionic acid. One common method is the reaction of cyclohexylamine with 3-chloropropionic acid, followed by the introduction of a thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic effects, particularly in the context of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-mercaptopropionic acid: Lacks the cyclohexyl group, making it less hydrophobic.
(S)-2-(Cyclohexylamino)-3-hydroxypropionic acid: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is unique due to the presence of both a cyclohexylamino group and a thiol group, which confer distinct chemical reactivity and biological activity. The cyclohexyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets.
Eigenschaften
CAS-Nummer |
403804-47-7 |
|---|---|
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO2S/c11-9(12)8(6-13)10-7-4-2-1-3-5-7/h7-8,10,13H,1-6H2,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
HIXDNSSPKFYZIW-MRVPVSSYSA-N |
Isomerische SMILES |
C1CCC(CC1)N[C@H](CS)C(=O)O |
Kanonische SMILES |
C1CCC(CC1)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


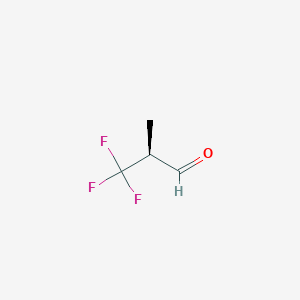


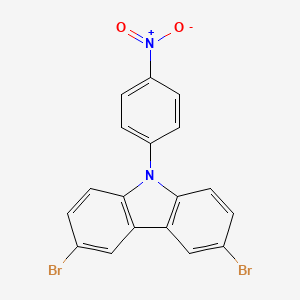
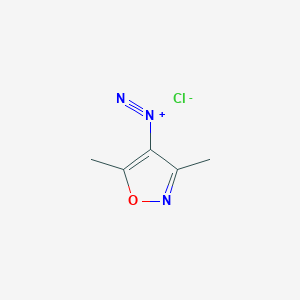
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
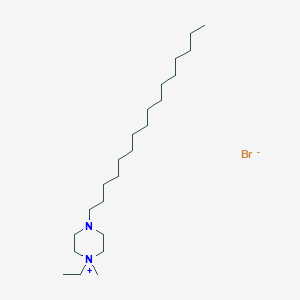
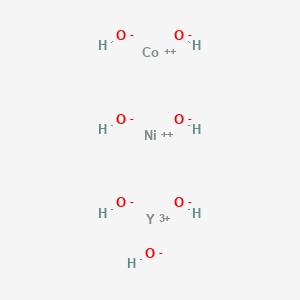

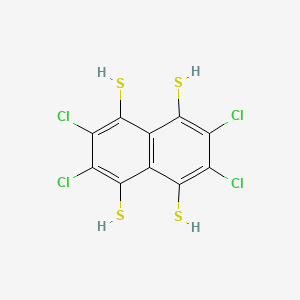

![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)

